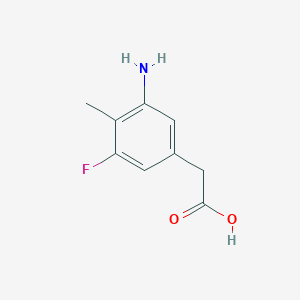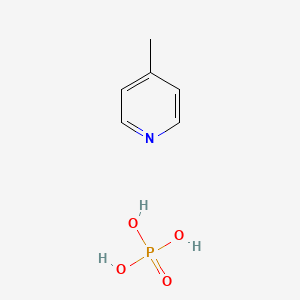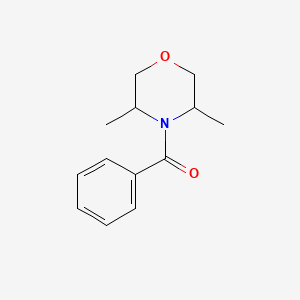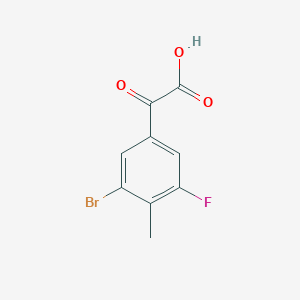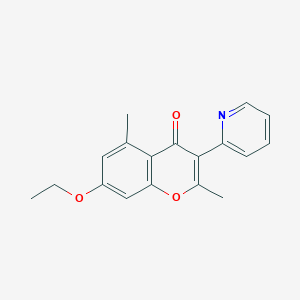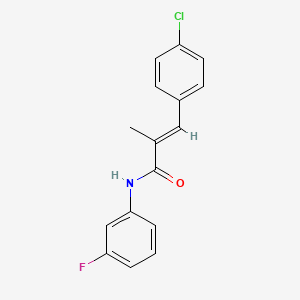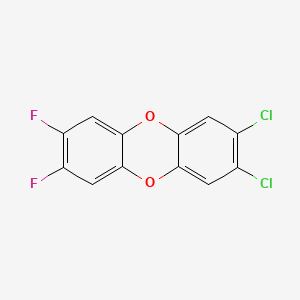
2,3-Dichloro-7,8-difluorodibenzo-P-dioxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-7,8-difluorodibenzo-P-dioxin is a chemical compound belonging to the family of dioxins. Dioxins are a group of chemically-related compounds that are persistent environmental pollutants. This particular compound is characterized by the presence of chlorine and fluorine atoms attached to the dibenzo-P-dioxin structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-7,8-difluorodibenzo-P-dioxin typically involves the chlorination and fluorination of dibenzo-P-dioxin. The reaction conditions often require the use of chlorinating and fluorinating agents under controlled temperatures and pressures to ensure the selective substitution of hydrogen atoms with chlorine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing reactors designed to handle the specific reaction conditions required for the synthesis. The process may also include purification steps to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-7,8-difluorodibenzo-P-dioxin can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated or alkylated derivatives.
Scientific Research Applications
2,3-Dichloro-7,8-difluorodibenzo-P-dioxin has several scientific research applications, including:
Chemistry: Used as a reference compound in studies of dioxin toxicity and environmental persistence.
Biology: Investigated for its effects on biological systems, including its potential to disrupt endocrine functions.
Medicine: Studied for its potential toxicological effects and mechanisms of action in human health.
Industry: Used in the development of analytical methods for detecting and quantifying dioxins in environmental samples.
Mechanism of Action
The mechanism by which 2,3-Dichloro-7,8-difluorodibenzo-P-dioxin exerts its effects involves binding to the aryl hydrocarbon receptor (AhR). This receptor is a transcription factor that regulates the expression of various genes involved in xenobiotic metabolism. Upon binding to AhR, the compound can alter the expression of genes related to detoxification, leading to various toxicological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-P-dioxin: Known for its high toxicity and environmental persistence.
2,3,7,8-Tetrachlorodibenzofuran: Another toxic dioxin-like compound with similar environmental and biological effects.
Uniqueness
2,3-Dichloro-7,8-difluorodibenzo-P-dioxin is unique due to the presence of both chlorine and fluorine atoms, which may influence its chemical reactivity and biological effects differently compared to other dioxins that contain only chlorine atoms.
Properties
CAS No. |
50585-42-7 |
|---|---|
Molecular Formula |
C12H4Cl2F2O2 |
Molecular Weight |
289.06 g/mol |
IUPAC Name |
2,3-dichloro-7,8-difluorodibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Cl2F2O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H |
InChI Key |
FPZFKQATIBLVHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)OC3=CC(=C(C=C3O2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


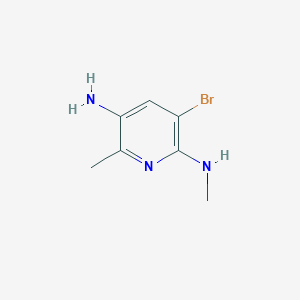
![[(2R)-2,3-di(tricosa-10,12-diynoyloxy)propyl]2-(trimethylazaniumyl)ethylphosphate](/img/structure/B12848534.png)
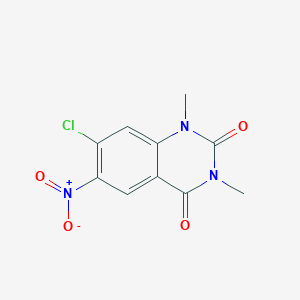
![N-[2-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12848537.png)


![rel-(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one](/img/structure/B12848559.png)
![(7R)-8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B12848568.png)
